molecular formula C9H7BrF2O2 B13626463 2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid

2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid

Cat. No.: B13626463
M. Wt: 265.05 g/mol
InChI Key: MHLIQRARCOWKHZ-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid is an organic compound that features a bromine atom, a methyl group, and two fluorine atoms attached to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid can be achieved through several synthetic routes. One common method involves the bromination of 3-methylbenzoic acid followed by the introduction of difluoroacetic acid. The reaction typically requires a brominating agent such as N-bromosuccinimide (NBS) and a solvent like carbon tetrachloride. The reaction conditions often include refluxing the mixture to ensure complete bromination .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps such as recrystallization or column chromatography to obtain the desired product with high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

    Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding alcohols or alkanes.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed

    Substitution: Formation of 4-amino-3-methylphenyl-2,2-difluoroacetic acid.

    Oxidation: Formation of 4-bromo-3-methylbenzoic acid.

    Reduction: Formation of 4-bromo-3-methylphenyl-2,2-difluoroethanol.

Scientific Research Applications

2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid exerts its effects involves interactions with specific molecular targets. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity to proteins and enzymes. The acetic acid moiety can form hydrogen bonds, further stabilizing the interactions with biological targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-3-methylbenzoic acid: Lacks the difluoroacetic acid moiety, resulting in different chemical reactivity and biological activity.

    2,2-Difluoroacetic acid: Lacks the aromatic ring and bromine atom, leading to distinct properties and applications.

    4-Bromo-3-methylphenylacetic acid:

Uniqueness

2-(4-Bromo-3-methylphenyl)-2,2-difluoroacetic acid is unique due to the presence of both bromine and fluorine atoms, which impart distinct electronic and steric effects. These features enhance its reactivity and potential for forming specific interactions with biological targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C9H7BrF2O2

Molecular Weight

265.05 g/mol

IUPAC Name

2-(4-bromo-3-methylphenyl)-2,2-difluoroacetic acid

InChI

InChI=1S/C9H7BrF2O2/c1-5-4-6(2-3-7(5)10)9(11,12)8(13)14/h2-4H,1H3,(H,13,14)

InChI Key

MHLIQRARCOWKHZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)C(C(=O)O)(F)F)Br

Origin of Product

United States

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